molecular formula C6H4Cl2N2O B11907042 1-(2,6-Dichloropyrimidin-4-YL)ethanone

1-(2,6-Dichloropyrimidin-4-YL)ethanone

Cat. No.: B11907042
M. Wt: 191.01 g/mol
InChI Key: QWFPWSVCWFERSW-UHFFFAOYSA-N
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Description

1-(2,6-Dichloropyrimidin-4-YL)ethanone is a pyrimidine-derived ketone characterized by a central pyrimidine ring substituted with chlorine atoms at the 2- and 6-positions and an acetyl group at the 4-position. This compound is of significant interest in medicinal and synthetic chemistry due to the electron-withdrawing effects of the chlorine substituents, which enhance electrophilicity and influence reactivity in cross-coupling reactions or binding interactions in biological systems. Its structural framework is analogous to bioactive pyrimidine derivatives used in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C6H4Cl2N2O

Molecular Weight

191.01 g/mol

IUPAC Name

1-(2,6-dichloropyrimidin-4-yl)ethanone

InChI

InChI=1S/C6H4Cl2N2O/c1-3(11)4-2-5(7)10-6(8)9-4/h2H,1H3

InChI Key

QWFPWSVCWFERSW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=N1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,6-Dichloropyrimidin-4-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloropyrimidine with acetyl chloride in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloropyrimidin-4-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,6-Dichloropyrimidin-4-YL)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloropyrimidin-4-YL)ethanone involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of chlorine atoms and the ethanone group contribute to its binding affinity and specificity. The compound can interfere with enzymatic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Key Comparisons:

  • 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone (Compounds 14, 19, 21): Activity Dependence: While the ethanone moiety is present in both active (compound 14) and inactive (compound 19) analogs, activity is scaffold-dependent. Scaffold Isosterism: Compound 21, featuring a 3H-imidazo[4,5-b]pyridine scaffold, retains activity despite structural differences, suggesting partial isosterism with pyrido-pyrimidone systems .
  • 1-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)ethanone (Compound 9): Physicochemical Properties: Melting point (134–135°C) and NMR data (δ 7.74 ppm for pyrimidine protons) reflect the influence of the thienopyrimidine scaffold and methylphenyl group. The LC-MS mass (m/z 361.0 [M+H]⁺) indicates moderate molecular weight compared to dichloropyrimidine analogs .
  • The dimethyl groups may increase steric hindrance but improve solubility due to reduced polarity .

Structural and Functional Divergence in Piperidine/Pyridine Derivatives

  • 1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone (): Substituent Impact: The dimethylamino and iodine substituents introduce electron-donating and bulky halogen effects, respectively. This contrasts with the dichloropyrimidine scaffold, which prioritizes electronic modulation over steric bulk. Such differences may influence pharmacokinetic properties (e.g., metabolic stability, membrane permeability) .

Data Table: Comparative Analysis of Ethanone Derivatives

Compound Name Substituents/Scaffold Melting Point (°C) Molecular Weight (g/mol) Key Functional Properties
This compound 2,6-Cl₂-pyrimidine + acetyl Not reported ~217.06 High electrophilicity, halogen bonding
Compound 9 Thieno[2,3-d]pyrimidine + methylphenyl 134–135 360.84 Moderate solubility, aromatic interactions
1-(2,6-Dimethylpyrimidin-4-yl)ethanone 2,6-(CH₃)₂-pyrimidine + acetyl Not reported ~164.20 Reduced reactivity, improved solubility
Compound 21 3H-imidazo[4,5-b]pyridine + ethanone Not reported Not reported Bioactivity via isosteric scaffold mimicry

Biological Activity

1-(2,6-Dichloropyrimidin-4-YL)ethanone is a pyrimidine derivative characterized by its unique substitution pattern, which includes two chlorine atoms at the 2 and 6 positions of the pyrimidine ring and an ethanone group at the 4 position. This compound has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C7H6Cl2N2O. Its structure contributes to its reactivity and interaction with biological targets. The presence of chlorine atoms enhances its binding affinity to specific enzymes involved in nucleotide synthesis, which is crucial for various cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. The compound's mechanism of action appears to involve interference with cell wall synthesis and metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been studied for its potential as an anticancer agent. It may inhibit specific enzymes involved in nucleotide biosynthesis, thereby affecting DNA replication and repair mechanisms within cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .

The biological activity of this compound is primarily attributed to its ability to bind to and inhibit key enzymes in nucleotide metabolism. This action disrupts the synthesis of nucleotides necessary for DNA and RNA production, thus hindering cellular replication processes.

Study 1: Antimicrobial Efficacy

In a study focused on the antimicrobial efficacy of various pyrimidine derivatives, this compound was shown to be effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing promising results that suggest further investigation into its potential as a therapeutic agent.

Study 2: Anticancer Properties

A separate investigation assessed the anticancer properties of this compound using human cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, highlighting its potential as a chemotherapeutic agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
1-(4,6-Dichloropyrimidin-5-YL)ethanoneChlorine at positions 4 and 6; ethanone at 5Different reactivity due to chlorine positioning
1-(2,4-Dichloropyrimidin-5-YL)ethanoneChlorine at positions 2 and 4; ethanone at 5Exhibits distinct biological activity compared to others
(4,6-Dichloro-5-pyrimidinyl)acetaldehydeAldehyde group instead of ethanoneAlters reactivity and applications
1-(3,5-Dichloropyridin-2-YL)ethanoneChlorine at positions 3 and 5; ethanone at 2Unique binding properties due to pyridine structure

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